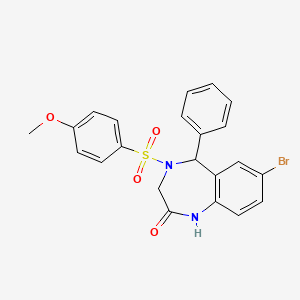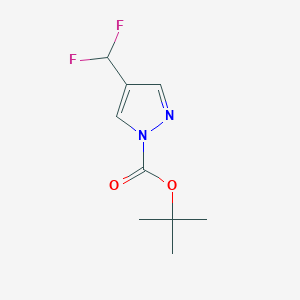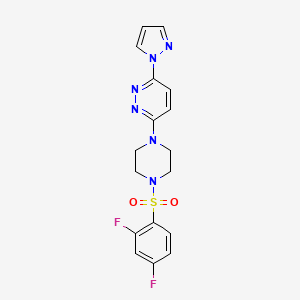![molecular formula C18H19ClN2O2 B2954209 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine CAS No. 1197504-72-5](/img/structure/B2954209.png)
2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine, also known as CEPP, is a potent and selective inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in various cellular functions, including cell growth, differentiation, and apoptosis. CEPP has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用機序
2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, preventing its activation by phospholipids and other signaling molecules. This leads to a decrease in PKC activity, which in turn affects downstream signaling pathways involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This compound has been shown to have minimal toxicity and side effects in preclinical studies, making it a promising candidate for further development as a cancer therapy.
実験室実験の利点と制限
2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine is a highly specific and potent inhibitor of PKC, making it a valuable tool for studying the role of PKC in cellular processes. However, its use in lab experiments is limited by its low solubility and stability, which can affect its bioavailability and efficacy. This compound also requires careful handling and storage to maintain its integrity and purity.
将来の方向性
Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine. Future studies could focus on optimizing the synthesis and formulation of this compound to improve its efficacy and bioavailability. Additionally, the use of this compound in combination with other cancer therapies could be explored to enhance their effectiveness and reduce side effects. Finally, studies on the safety and toxicity of this compound in humans are needed to evaluate its potential as a clinical therapy.
合成法
The synthesis of 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine involves several steps, including the reaction of 2-chloro-4-pyridinecarboxylic acid with 2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl chloride in the presence of a base, followed by purification and isolation of the product. The yield of this compound can be improved by optimizing the reaction conditions and using high-performance liquid chromatography (HPLC) for purification.
科学的研究の応用
2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in cancer treatment.
特性
IUPAC Name |
(2-chloropyridin-4-yl)-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-23-15-7-5-13(6-8-15)16-4-3-11-21(16)18(22)14-9-10-20-17(19)12-14/h5-10,12,16H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXAZDDZGOKVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCN2C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine](/img/structure/B2954127.png)
![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2954128.png)

![7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2954130.png)
![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2954131.png)
![1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2954133.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2954134.png)
![2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2954136.png)
![8-Methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2954139.png)


![(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum)](/img/structure/B2954145.png)

